molecular formula C14H17Cl3N2O3S B11987031 2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide

2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide

Cat. No.: B11987031
M. Wt: 399.7 g/mol
InChI Key: WSTCKDUJSLYIQT-UHFFFAOYSA-N
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Description

2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C11H18Cl3N3O3S2 . This compound is known for its unique chemical structure, which includes a trichloromethyl group and a dioxidotetrahydrothiophenyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 1,1-dioxidotetrahydrothiophene-3-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications .

Scientific Research Applications

2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The dioxidotetrahydrothiophenyl group can interact with various biological pathways, affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide is unique due to its dioxidotetrahydrothiophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective .

Properties

Molecular Formula

C14H17Cl3N2O3S

Molecular Weight

399.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]benzamide

InChI

InChI=1S/C14H17Cl3N2O3S/c1-9-4-2-3-5-11(9)12(20)19-13(14(15,16)17)18-10-6-7-23(21,22)8-10/h2-5,10,13,18H,6-8H2,1H3,(H,19,20)

InChI Key

WSTCKDUJSLYIQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2CCS(=O)(=O)C2

Origin of Product

United States

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